molecular formula C12H10N2O2 B12633390 [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile

[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile

Cat. No.: B12633390
M. Wt: 214.22 g/mol
InChI Key: AFTGXCXPEJBZFU-UHFFFAOYSA-N
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Description

[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound features a phenyl group substituted with a pethoxy group at the 3-position and an acetonitrile group at the 5-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs metal catalysts such as copper (I) or ruthenium (II) to facilitate the reaction . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under mild conditions and can be optimized for high yields.

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives often involves large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit monoamine transporters, which are involved in neurotransmitter regulation . This interaction can lead to various pharmacological effects, such as antidepressant or anticonvulsant activities.

Comparison with Similar Compounds

Similar Compounds

    [5-(3-Methoxyphenyl)isoxazol-3-yl]acetonitrile: Similar structure but with a methoxy group instead of a pethoxy group.

    [5-(3-Ethoxyphenyl)isoxazol-3-yl]acetonitrile: Similar structure but with an ethoxy group instead of a pethoxy group.

    [5-(3-Phenyl)isoxazol-3-yl]acetonitrile: Lacks the pethoxy group on the phenyl ring.

Uniqueness

The presence of the pethoxy group in [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-15-11-4-2-3-9(7-11)12-8-10(5-6-13)14-16-12/h2-4,7-8H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTGXCXPEJBZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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